molecular formula C12H14O6 B14482578 Dimethyl 3,6-dimethoxyphthalate CAS No. 65489-47-6

Dimethyl 3,6-dimethoxyphthalate

Cat. No.: B14482578
CAS No.: 65489-47-6
M. Wt: 254.24 g/mol
InChI Key: VIDQHWQUEYHLMI-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two methoxy groups attached to the phthalate backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dimethoxyphthalate can be synthesized through the esterification of 3,6-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product. The excess methanol used in the reaction is recovered and recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,6-dimethoxyphthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed:

    Oxidation: Phthalic anhydrides or acids.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted phthalate esters depending on the reagents used.

Scientific Research Applications

Dimethyl 3,6-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters, characterized by two methoxy groups attached to the phthalate backbone. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound is used as an intermediate in synthesizing complex organic molecules.
  • Biology The compound is studied for its potential effects on biological systems and its role as a plasticizer in biological assays.
  • Medicine Research explores its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
  • Industry It is utilized as a plasticizer in the production of flexible plastics, coatings, and adhesives.

Other Phthalates Applications

  • Dimethyl phthalate Dimethyl phthalate has many uses, including in solid rocket propellants, plastics, and insect repellants . It is also used as a plasticizer, catalyst, hardener, processing aid, corrosion inhibitor, and anti-scaling agent . Furthermore, it can be found in paint additives, coating additives, solvents, and cosmetics .
  • Insect repellent Dimethyl phthalate (DMP) can be used as an insect repellent, especially against ixodid ticks responsible for Lyme disease and mosquitoes such as Anopheles stephensi, Culex pipeins, and Aedes aegypti .
  • Other applications Dimethyl phthalate is also used as plasticisers for nitrocellulose, cellulose acetate, and cellulose acetate-butyrate compositions and in explosives, printing inks, paper coatings, adhesives and as a fabric treatment . It sees industrial use in automotive parts, encapsulation of electrical wiring, mining and construction, fabrication of fibreglass, paints, nitrocellulose, cellulose acetates and rubber .

Mechanism of Action

The mechanism of action of dimethyl 3,6-dimethoxyphthalate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a plasticizer, altering the physical properties of cell membranes and proteins. The compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

    Dimethyl phthalate: A simpler phthalate ester without methoxy groups.

    Diethyl phthalate: Another phthalate ester with ethyl groups instead of methoxy groups.

    Dibutyl phthalate: A phthalate ester with butyl groups.

Uniqueness: Dimethyl 3,6-dimethoxyphthalate is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that other phthalate esters may not be able to fulfill.

Biological Activity

Dimethyl 3,6-dimethoxyphthalate (DMP) is an organic compound belonging to the class of phthalate esters. This article explores its biological activity, focusing on its toxicity, metabolism, and potential health effects based on various studies and case reports.

This compound is characterized by a diester structure consisting of a benzenedicarboxylic acid core with two methoxy groups attached to the aromatic ring. Its chemical formula is C10H10O4C_{10}H_{10}O_4. The presence of methoxy groups enhances its solubility in organic solvents and influences its biological interactions.

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 values in animal studies range between 4390 mg/kg and 8200 mg/kg for rats, indicating that it is relatively safe at low exposure levels. Dermal LD50 values are reported to be greater than 11,000 mg/kg in rabbits and approximately 38,000 mg/kg in rats .

Chronic Toxicity and Organ Effects

Chronic exposure studies have identified the kidney as a primary target organ. In repeated dose studies, effects were observed in the liver, nervous system, lungs, and testes. A NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg body weight per day was determined based on reduced weight gains in a two-year feeding study in rats .

Metabolism

Upon absorption, this compound is rapidly metabolized primarily to monomethyl phthalate (MMP) and phthalic acid. Studies indicate that approximately 77.5% of recovered metabolites in urine were MMP .

Absorption Studies

In vitro studies using rat intestinal preparations showed that DMP is readily absorbed from the gastrointestinal tract. Approximately 40% of an applied dermal dose was absorbed over a seven-day period under occluded conditions . Human epidermis was found to be significantly less permeable to DMP compared to rat epidermis .

Hematotoxicity

At high doses (≥1000 mg/kg), DMP has been shown to induce oxidative stress in red blood cells (RBCs), leading to the release of iron from hemoglobin. This impairment affects the oxygen-carrying capacity of RBCs .

Hepatotoxicity

Animal studies have revealed hepatotoxic effects such as increased liver weight and elevated alkaline phosphatase activity following prolonged exposure to DMP. These findings suggest potential liver damage at concentrations as low as 500 mg/kg per day .

Environmental Impact

DMP has been shown to inhibit the growth and metabolic functions of bacteria such as Pseudomonas fluorescens, which plays a crucial role in soil health and plant growth promotion. This inhibition suggests that DMP could disrupt microbial ecosystems when released into the environment .

Summary of Biological Activity

Activity Findings
Acute Toxicity LD50: Oral (4390-8200 mg/kg), Dermal (>11,000 mg/kg)
Chronic Toxicity NOAEL: 1000 mg/kg; effects on kidneys and liver
Metabolism Rapidly metabolized to MMP; ~77.5% excreted as MMP
Hematotoxicity Oxidative stress leads to iron release from RBCs
Hepatotoxicity Increased liver weight; elevated alkaline phosphatase
Environmental Impact Inhibits Pseudomonas fluorescens growth

Q & A

Basic Research Questions

Q. What are the common synthesis routes for dimethyl 3,6-dimethoxyphthalate, and how can experimental parameters be optimized for yield?

  • Methodological Answer : Synthesis typically involves esterification of 3,6-dimethoxyphthalic acid with methanol under acidic catalysis. Optimization can employ factorial design to test variables (e.g., molar ratios, temperature, catalyst concentration). For example, a 2³ factorial design evaluates interactions between temperature (80–120°C), reaction time (4–8 hours), and acid catalyst concentration (1–5% v/v). Yield analysis via HPLC or GC-MS identifies optimal conditions .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at positions 3 and 6) and ester linkages.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% threshold for research-grade material).
  • Mass Spectrometry (MS) : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., hydrolysis kinetics) to identify transition states and activation energies.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on ester stability.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to define robust operating ranges for critical parameters (e.g., pH, stirring rate).
  • Statistical Control Charts : Track impurity profiles (e.g., residual acids) across batches using Shewhart charts .

Q. How can researchers evaluate this compound’s potential endocrine-disrupting effects using in vitro models?

  • Methodological Answer :

  • Receptor Binding Assays : Test affinity for estrogen receptor alpha (ERα) or androgen receptor (AR) via competitive binding assays with labeled ligands (e.g., ³H-estradiol).
  • Transcriptional Activation : Use luciferase reporter gene assays in cell lines (e.g., MCF-7 for ER activity).
  • Dose-Response Analysis : Apply Hill equation modeling to calculate EC₅₀ values and compare to reference phthalates (e.g., DEHP) .

Q. Key Considerations for Experimental Design

  • Reproducibility : Pre-condition solvents (e.g., molecular sieves for methanol) to minimize variability.
  • Data Validation : Use triplicate measurements and outlier detection (e.g., Grubbs’ test) for analytical data .
  • Ethical Compliance : Adhere to institutional guidelines for toxicological assays, especially when using vertebrate models .

Properties

CAS No.

65489-47-6

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3

InChI Key

VIDQHWQUEYHLMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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